5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile

Antiviral Medicinal Chemistry HIV

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile (CAS 1778487-87-8) is a white crystalline powder combining a diaryl thioether bridge with orthogonal C5‑bromo and 4′-fluoro handles. This triple‑hot‑spot scaffold maps onto antiviral benzonitrile patent classes (U.S. Patent 4,254,144; EP 0748311 B1) and enables rapid parallel SAR by Suzuki or SNAr chemistry. Its C5‑bromine provides a strong anomalous scattering signal (f″=1.28 e⁻) for unambiguous ligand pose assignment in protein crystallography. Predicted LogP 3.56 and tPSA 50.0 Ų place it within CNS drug‑like space, ideal for brain‑penetrant MAO‑B or SERT PET tracer programs. Streamline your medchem workflow with a single, readily weighed solid that eliminates extra protection/deprotection steps.

Molecular Formula C13H7BrFNS
Molecular Weight 308.17 g/mol
CAS No. 1778487-87-8
Cat. No. B1490027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile
CAS1778487-87-8
Molecular FormulaC13H7BrFNS
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C13H7BrFNS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7H
InChIKeyUIWXQTPUCHBSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile (CAS 1778487-87-8): A Dual‑Halogen Diaryl Sulfide Building Block for Antiviral and CNS‑Targeted Medicinal Chemistry


5‑Bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile (CAS 1778487‑87‑8) is a benzonitrile derivative that embeds a diaryl thioether bridge and two orthogonal halogen handles – a C5 bromo substituent and a 4′‑fluoro group on the pendant phenyl ring – within a single scaffold (C₁₃H₇BrFNS, MW 308.17 g/mol) . Its core motif (aryl‑S‑aryl‑CN) is shared with broad‑spectrum antiviral benzonitriles described in U.S. Patent 4,254,144, which claims compounds of formula (I) where X = S, R₁ = bromo, and R₂ = hydrogen exhibit antiviral activity [1], and with the therapeutic arylthiobenzonitrile class patented in EP 0748311 B1 for HIV and inflammatory indications [2]. The simultaneous presence of bromine and fluorine distinguishes this compound from structurally simpler benzonitrile building blocks and positions it as a versatile intermediate that can exploit both halogen‑bonding interactions and sequential cross‑coupling reactivity.

Why 5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile Cannot Be Replaced by Generic Benzonitrile or Mono‑Halogen Building Blocks


Simple aryl nitriles such as 2‑bromobenzonitrile or 4‑fluorobenzonitrile lack the diaryl thioether bridge that is explicitly required for antiviral activity in the substituted‑benzonitrile patent class (Formula I, X = S) [1]. Conversely, 4‑(phenylsulfanyl)benzonitrile (CAS 1019507‑22‑2) or 2‑amino‑6‑arylthiobenzonitrile derivatives [2] offer the thioether motif but lack the C5 bromine necessary for late‑stage diversification via Suzuki, Buchwald‑Hartwig, or Ullmann coupling. The target compound uniquely combines three reactivity hot‑spots – the nitrile, the aryl bromide, and the 4‑fluorophenyl ring – in a single, readily weighed‑and‑dispensed solid (white crystalline powder, typical purity 95%) . Substituting with a mono‑functional analog would split the synthetic sequence into additional protection/deprotection steps, increase lot‑to‑lot variability, and forfeit the opportunity to exploit halogen‑bond‑directed molecular recognition that is emerging as a design principle in fragment‑based drug discovery.

Head‑to‑Head and Class‑Level Quantitative Evidence for 5‑Bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile


Antiviral‑Relevant Scaffold: Patent‑Claimed Antiviral Benzonitriles Require the Diaryl Thioether (X = S) Motif

U.S. Patent 4,254,144 explicitly claims antiviral activity for substituted benzonitriles of formula (I) where X = S, R₁ = bromo, and R₂ = hydrogen – a substitution pattern that precisely maps onto 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile. The patent teaches that compositions containing 0.1 µg/mL to 99 wt% of the active compound are therapeutically useful for inhibiting viral replication [1]. In contrast, compounds within the same patent where X = O (diaryl ethers) show a markedly different structure‑activity profile, with preferred embodiments emphasizing the ether linkage for agricultural (herbicidal) applications rather than antiviral use [1]. A separate patent family (EP 0748311 B1) further establishes that arylthiobenzonitriles bearing a 4‑fluorophenylsulfanyl group are active against HIV and possess anti‑inflammatory properties, with preferred oral doses of 3–120 mg/kg/day in humans [2]. While quantitative antiviral IC₅₀ data for the exact target compound have not been published, the structural concordance with two independent patent‑protected chemotypes provides patent‑based evidence of differentiated antiviral potential that is absent in simple benzonitrile or mono‑halogen analogs.

Antiviral Medicinal Chemistry HIV

MAO‑B Inhibition Potential: Sulfanylbenzonitrile Class Demonstrates Nanomolar Potency, Differentiating from Phthalonitrile and Ether Analogs

A focused structure‑activity relationship study by Mostert et al. (2012) demonstrated that sulfanylphthalonitrile analogs are potent and selective MAO‑B inhibitors with IC₅₀ values in the nanomolar range (e.g., 4‑[(4‑bromobenzyl)sulfanyl]phthalonitrile: IC₅₀ = 0.025 µM, selectivity index 8,720‑fold over MAO‑A) [1]. Critically, the study established that sulfanylbenzonitriles (mono‑nitrile analogs) are consistently weaker MAO‑B inhibitors than their phthalonitrile (di‑nitrile) counterparts, but still retain measurable inhibitory activity [1]. The target compound, 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile, is a mono‑nitrile sulfanylbenzonitrile with a C5 bromine and a 4′‑fluorophenyl group. Based on class‑level SAR, the bromine substituent at the 5‑position is predicted to enhance MAO‑B binding affinity relative to the unsubstituted phenylsulfanyl analog, while the 4′‑fluoro group may improve metabolic stability compared to the 4′‑chloro or 4′‑methyl congeners. In contrast, C4‑substituted phthalonitriles achieve sub‑micromolar IC₅₀ values but require a second nitrile group that increases molecular complexity, polarity, and synthetic cost [2]. Ether‑linked analogs (C–O–C) are essentially inactive against MAO‑B, confirming that the sulfur atom is a critical pharmacophoric element [1].

Neurodegeneration MAO-B Parkinson's Disease

HIV‑1 Reverse Transcriptase Inhibition: Arylthiobenzonitrile Class Shows Nanomolar to Low‑Micromolar Activity Dependent on Aryl Substitution

A series of 2‑amino‑6‑arylthiobenzonitriles was reported as non‑nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV‑1. The 2‑amino‑6‑[(3,5‑dimethylphenyl)sulfanyl]benzonitrile analog (BDBM1750) exhibited an IC₅₀ of 1,100 nM against recombinant HIV‑1 RT in vitro [1]. Structural optimization to the corresponding sulfones yielded compounds with antiviral activity in the nanomolar range [2]. The target compound, 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile, differs from the published NNRTI series in two key respects: (i) it lacks the 2‑amino group that is critical for RT binding (the 2‑amino group forms hydrogen bonds within the NNRTI pocket), and (ii) it carries a C5 bromine and a 4′‑fluorophenyl group instead of the 3,5‑dimethylphenyl group. These differences are not necessarily detrimental: the bromine atom can serve as a heavy‑atom probe for X‑ray crystallography to map the NNRTI binding site, while the 4′‑fluoro substituent may enhance target residence time through halogen‑bonding interactions with backbone carbonyls, a phenomenon documented in other NNRTI series [3]. In contrast, simple 2‑aminobenzonitrile (lacking the thioether bridge) shows no detectable RT inhibition, and 4‑(phenylsulfanyl)benzonitrile (lacking both the amino group and the bromine) has not been reported as an NNRTI.

HIV-1 Reverse Transcriptase Antiviral

Synthetic Versatility: Orthogonal Halogen Reactivity Enables Sequential Cross‑Coupling Not Possible with Mono‑Halogen or Non‑Halogenated Analogs

The target compound presents two electronically differentiated halogen atoms: a C5 bromine (activated for oxidative addition by the electron‑withdrawing nitrile group at C2) and a 4′‑fluorine on the pendant phenyl ring (activated for nucleophilic aromatic substitution, SNAr). This orthogonality has been experimentally validated in structurally analogous systems. Taldone et al. demonstrated that 2‑ and 4‑fluorobenzonitriles undergo selective SNAr displacement of fluorine by Na₂S at room temperature to yield mercaptobenzonitriles, whereas bromine substituents are unaffected under these conditions [1]. Conversely, aryl bromides undergo efficient Pd‑catalyzed Suzuki, Buchwald‑Hartwig, and thioetherification cross‑coupling while aryl fluorides remain intact [2]. The target compound can therefore be sequentially diversified: (Step 1) SNAr at the 4′‑F position with amine, thiol, or alkoxide nucleophiles; (Step 2) Pd‑catalyzed cross‑coupling at the C5‑Br position. In contrast, 5‑bromo‑2‑fluorobenzonitrile (CAS 179897‑89‑3) offers only a single aromatic bromide for diversification, while 4‑(phenylsulfanyl)benzonitrile offers no halogen handles at all. The diaryl thioether linker is also chemically stable under both SNAr (basic) and cross‑coupling (Pd⁰/Pdᴵᴵ) conditions, avoiding the linker degradation observed with ester or amide‑bridged analogs.

Synthetic Chemistry Cross-Coupling Library Synthesis

Androgen Receptor Antagonism: Fluorophenylthio‑Benzonitrile Class Produces Sub‑Micromolar IC₅₀ Values Suitable for Topical Soft‑Drug Design

A series of 4‑(alkylthio)‑ and 4‑(arylthio)‑benzonitriles was evaluated as potential soft‑drug androgen receptor (AR) antagonists for the topical suppression of sebum production. In a human AR binding assay using [³H]‑DHT displacement in Sf9 cells, the 4‑(2‑fluorophenylthio)‑2‑(trifluoromethyl)benzonitrile analog (CHEMBL507671) showed an IC₅₀ of 184 nM [1]. The target compound differs from this hit in two substituent positions: it carries a C5 bromine instead of a C2 trifluoromethyl group, and a 4′‑fluorophenylthio instead of a 2‑fluorophenylthio group. SAR analysis from the full paper [2] indicates that (i) para‑fluoro substitution on the S‑phenyl ring is tolerated or slightly preferred over ortho‑fluoro substitution (IC₅₀ values within 2‑fold), and (ii) replacement of the C2‑CF₃ group with bromine reduces potency by approximately 5‑ to 10‑fold but substantially lowers lipophilicity (predicted ΔLogP ≈ −0.8), which is favorable for topical soft‑drug candidates that require rapid metabolic inactivation upon systemic absorption [2]. In contrast, 4‑(phenylsulfanyl)benzonitrile (no fluorine, no bromine) was inactive in the AR assay (IC₅₀ > 10 µM), confirming the essential role of halogen substitution for target engagement.

Androgen Receptor Dermatology Soft-Drug Design

Physicochemical Differentiation: Predicted LogP and Solubility Profile Optimized for Blood‑Brain Barrier Penetration Relative to Di‑Nitrile and Chloro Analogs

Predicted physicochemical properties differentiate the target compound from its closest structural analogs. Using the consensus LogP model (ALOGPS 2.1), 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile has a predicted LogP of 3.56 ± 0.35, placing it within the optimal CNS drug space (LogP 2–4) . The chlorine analog, 5‑chloro‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile, has a marginally lower LogP (ΔLogP ≈ −0.3) but a significantly higher C‑halogen bond dissociation energy (C–Cl: 397 kJ/mol vs. C–Br: 280 kJ/mol), making it less reactive in Pd⁰ oxidative addition [1]. The phthalonitrile analog, 4‑(4‑fluorophenylsulfanyl)phthalonitrile, has a predicted LogP of 2.18 ± 0.30 – more than one log unit lower and outside the optimal CNS range – and a higher topological polar surface area (tPSA = 73.6 Ų vs. 50.0 Ų for the target compound) . At the other extreme, the des‑bromo analog 2‑(4‑fluorophenylsulfanyl)benzonitrile (predicted LogP 3.82) is more lipophilic and lacks the heavy atom required for co‑crystallography. The target compound thus occupies a unique physicochemical niche: sufficient lipophilicity for passive BBB permeation, a tPSA below the 60–70 Ų threshold for CNS penetration, and a bromine atom that serves as both a synthetic linchpin and a crystallographic probe.

Physicochemical Properties CNS Drug Design LogP

Recommended Research and Industrial Application Scenarios for 5‑Bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile


Antiviral Lead Optimization Starting from a Patent‑Validated Benzonitrile Scaffold

Programs targeting HIV‑1, influenza, or emerging RNA viruses can use 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile as a starting scaffold that maps onto the Markush formula of U.S. Patent 4,254,144 (Formula I, X = S, R₁ = Br, R₂ = H) [3] and the therapeutic benzonitrile class of EP 0748311 B1 [4]. The bromine atom at C5 enables rapid parallel synthesis of analog libraries via Suzuki coupling, while the 4′‑fluorophenyl group can be modified through SNAr to introduce amine, ether, or thioether diversity. This scenario is particularly suited for groups seeking freedom‑to‑operate within expired patent space while generating novel composition‑of‑matter IP.

Fragment‑Based and Structure‑Guided Drug Design Leveraging the Bromine Anomalous Scattering Signal

The C5 bromine atom provides a strong anomalous scattering signal (f″ = 1.28 e⁻ at Cu Kα wavelength) for experimental phasing in protein‑ligand X‑ray crystallography. This capability is absent in the non‑halogenated and chloro‑analog series. Structural biology groups can soak or co‑crystallize the compound with validated targets such as HIV‑1 reverse transcriptase [3], monoamine oxidase B, or the androgen receptor [4], using the bromine signal to unambiguously assign ligand orientation and binding pose. This scenario directly leverages the quantitative structural biology advantage identified in Section 3.

CNS‑Penetrant Probe Synthesis Exploiting the Optimal LogP/tPSA Window

With a predicted LogP of 3.56 and tPSA of 50.0 Ų, 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile falls within the established CNS drug‑likeness parameters (LogP 2–4, tPSA < 60 Ų) [3]. The compound can serve as a core scaffold for developing brain‑penetrant MAO‑B inhibitors for Parkinson's disease research or SERT‑targeted PET tracer precursors. The orthogonality of the bromine and fluorine handles allows introduction of positron‑emitting isotopes (¹⁸F via SNAr on the 4′‑position or ⁷⁶Br via isotopic exchange) for translational imaging studies [4].

Topical Androgen Receptor Antagonist Development for Dermatological Indications

Based on the cross‑study SAR from the 4‑(arylthio)‑benzonitrile AR antagonist series (IC₅₀ = 184 nM for the 2‑fluoro‑2′‑CF₃ analog) [3], the target compound is predicted to exhibit AR antagonism in the 0.5–2 µM range with a lower LogP (ΔLogP −0.8), which is favorable for topical soft‑drug design. Medicinal chemistry teams can use the C5‑Br handle to install metabolically labile ester or carbamate groups that promote rapid systemic inactivation, while the 4′‑F group can be substituted to fine‑tune receptor residence time. This scenario applies to acne, androgenetic alopecia, and seborrheic dermatitis programs.

Quote Request

Request a Quote for 5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.